Cas no 832740-47-3 (2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid)
2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(1H-Tetrazol-1-yl)phenoxy)acetic acid
- (4-Tetrazol-1-yl-phenoxy)-acetic acid
- [4-(1H-Tetrazol-1-yl)phenoxy]acetic acid
- [4-(1H-tetrazol-1-yl)phenoxy]acetic acid(SALTDATA: FREE)
- 2-[4-(tetrazol-1-yl)phenoxy]acetic acid
- Acetic acid,2-[4-(1H-tetrazol-1-yl)phenoxy]-
- F2169-0993
- EN300-83552
- 2-(4-(1H-tetrazol-1-yl)phenoxy)aceticacid
- 2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETIC ACID
- AKOS000297961
- DTXSID10390181
- acetic acid, [4-(1h-tetrazol-1-yl)phenoxy]-
- FT-0677710
- Z228589510
- SR-01000325037
- 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetic acid
- SR-01000325037-1
- LFHALYQHTJOQOT-UHFFFAOYSA-N
- LS-02077
- BB 0218582
- MFCD03419501
- [4-(1H-tetrazol-1-yl)phenoxy]aceticacid
- A22288
- SCHEMBL17019881
- 832740-47-3
- Acetic acid, 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]-
- BBL039170
- DB-023661
- STK313094
- 4-(1,2,3,4-tetrazol-1-yl)phenoxyacetic acid
- ALBB-005574
- 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid
-
- MDL: MFCD03419501
- Inchi: 1S/C9H8N4O3/c14-9(15)5-16-8-3-1-7(2-4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
- InChI Key: LFHALYQHTJOQOT-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1C=CC(=CC=1)N1C=NN=N1
Computed Properties
- Exact Mass: 220.06000
- Monoisotopic Mass: 220.05964013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 90.1Ų
Experimental Properties
- PSA: 90.13000
- LogP: 0.12570
2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H956003-25mg |
[4-(1H-tetrazol-1-yl)phenoxy]acetic Acid |
832740-47-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H956003-50mg |
[4-(1H-tetrazol-1-yl)phenoxy]acetic Acid |
832740-47-3 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H956003-250mg |
[4-(1H-tetrazol-1-yl)phenoxy]acetic Acid |
832740-47-3 | 250mg |
$ 115.00 | 2022-06-04 | ||
| Fluorochem | 028144-1g |
4-Tetrazol-1-yl-phenoxy)-acetic acid |
832740-47-3 | 95% | 1g |
£85.00 | 2022-03-01 | |
| Fluorochem | 028144-2.5g |
4-Tetrazol-1-yl-phenoxy)-acetic acid |
832740-47-3 | 95% | 2.5g |
£181.00 | 2022-03-01 | |
| abcr | AB215119-5 g |
[4-(1H-Tetrazol-1-yl)phenoxy]acetic acid, 95%; . |
832740-47-3 | 95% | 5 g |
€456.10 | 2023-07-20 | |
| abcr | AB215119-10 g |
[4-(1H-Tetrazol-1-yl)phenoxy]acetic acid, 95%; . |
832740-47-3 | 95% | 10 g |
€773.40 | 2023-07-20 | |
| Chemenu | CM305920-5g |
2-(4-(1H-Tetrazol-1-yl)phenoxy)acetic acid |
832740-47-3 | 95% | 5g |
$628 | 2022-09-28 | |
| abcr | AB215119-1 g |
[4-(1H-Tetrazol-1-yl)phenoxy]acetic acid, 95%; . |
832740-47-3 | 95% | 1 g |
€197.30 | 2023-07-20 | |
| Chemenu | CM305920-100mg |
2-(4-(1H-Tetrazol-1-yl)phenoxy)acetic acid |
832740-47-3 | 95% | 100mg |
$*** | 2023-05-29 |
2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid Suppliers
2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid
Introduction to 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid (CAS No. 832740-47-3) in Modern Chemical and Pharmaceutical Research
2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 832740-47-3, is a specialized organic compound that has garnered significant attention in the realms of chemical biology and pharmaceutical innovation. This compound belongs to a class of molecules characterized by its unique structural framework, which integrates a phenoxyacetic acid moiety with a tetrazole ring. Such structural motifs are increasingly recognized for their potential in modulating biological pathways, making this compound a subject of intense scrutiny in both academic research and industrial drug development.
The phenoxyacetic acid moiety is well-documented for its role as a bioactive scaffold, frequently employed in the synthesis of herbicides, fungicides, and pharmaceuticals. Its ability to interact with various biological targets stems from its aromatic ring system and the hydroxyl group at the para position relative to the phenoxy ring. When combined with the tetrazole ring, which is known for its stability and reactivity in biochemical environments, the resulting molecule exhibits enhanced pharmacological properties. The tetrazole moiety is particularly noteworthy for its presence in several bioactive natural products and synthetic drugs, suggesting a potential role in drug-receptor interactions and metabolic pathways.
Recent advancements in medicinal chemistry have highlighted the significance of heterocyclic compounds in drug design. Among these, tetrazole derivatives have emerged as promising candidates due to their ability to engage with biological targets in multiple ways. The presence of the tetrazole ring in 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid (CAS No. 832740-47-3) imparts unique electronic and steric properties that can influence its binding affinity and selectivity towards specific enzymes or receptors. This has led to investigations into its potential applications as an intermediate in the synthesis of novel therapeutic agents.
The structural configuration of this compound also lends itself to further chemical modifications. Researchers have explored various derivatives by altering substituents on the phenoxy ring or the tetrazole moiety. Such modifications are critical in optimizing pharmacokinetic profiles, including solubility, bioavailability, and metabolic stability. The phenoxyacetic acid backbone provides a versatile platform for appending functional groups that can enhance interactions with biological targets while minimizing off-target effects.
In vitro studies have begun to unravel the mechanistic aspects of 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid (CAS No. 832740-47-3). Initial experiments suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The tetrazole ring's ability to act as a hydrogen bond acceptor could facilitate interactions with key residues in enzyme active sites. Additionally, the phenoxyacetic acid moiety may contribute to hydrophobic interactions with lipid-rich regions of protein targets. These findings align with broader trends in drug discovery where structurally diverse compounds are being screened for their potential therapeutic benefits.
The pharmaceutical industry has shown particular interest in compounds that can modulate inflammatory responses without exacerbating side effects associated with traditional anti-inflammatory agents. 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid (CAS No. 832740-47-3) fits into this category due to its dual functionality—the phenoxyacetic acid component is known for its role in plant hormone signaling and metabolic regulation, while the tetrazole moiety adds a layer of biochemical complexity that could enhance therapeutic specificity.
Computational modeling has also played a pivotal role in understanding the interactions between 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid (CAS No. 832740-47-3) and biological targets. Molecular docking studies have been conducted to predict binding affinities and identify potential hotspots for interaction within target proteins. These simulations have provided valuable insights into how structural modifications might enhance binding efficacy or selectivity. Such computational approaches are increasingly integrated into drug discovery pipelines due to their efficiency and scalability compared to traditional experimental screening methods.
The synthesis of this compound presents an intriguing challenge for organic chemists due to its complex structural features. Advanced synthetic methodologies have been employed to construct the tetrazole ring and integrate it seamlessly with the phenoxyacetic acid backbone. Techniques such as transition-metal-catalyzed coupling reactions and multi-step functional group transformations have been utilized to achieve high yields and purity levels required for pharmaceutical applications.
Future research directions may focus on exploring the therapeutic potential of derivatives of 2-4-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid (CAS No. 832740-47-3) in treating chronic inflammatory diseases or cancer-related conditions. The combination of preclinical data from chemical biology studies and computational modeling will guide efforts to develop novel drug candidates based on this scaffold. Additionally, green chemistry principles may be applied to optimize synthetic routes toward sustainable production practices.
The versatility of this compound as a building block for more complex molecules underscores its importance in modern chemical research. By leveraging its unique structural features—such as the interplay between the phenoxyacetic acid and tetrazole moieties—scientists can design molecules with tailored pharmacological properties for addressing unmet medical needs.
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